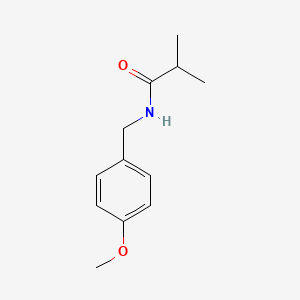

N-(4-methoxybenzyl)-2-methylpropanamide

説明

The exact mass of the compound N-(4-methoxybenzyl)-2-methylpropanamide is 207.125928785 g/mol and the complexity rating of the compound is 196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-methoxybenzyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(2)12(14)13-8-10-4-6-11(15-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHOQSWKKNALGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mass Spectrometry Fragmentation Pathways of N-(4-methoxybenzyl)-2-methylpropanamide: A Mechanistic and Analytical Guide

Executive Summary

In the realm of drug metabolism and pharmacokinetics (DMPK), the accurate structural elucidation of small molecules via tandem mass spectrometry (MS/MS) is paramount. N-(4-methoxybenzyl)-2-methylpropanamide (Chemical Formula: C₁₂H₁₇NO₂) serves as an excellent model compound for understanding the gas-phase dissociation kinetics of secondary amides containing electron-rich aromatic systems.

This whitepaper provides an authoritative, mechanistic breakdown of the collision-induced dissociation (CID) pathways of this molecule. By examining the thermodynamic drivers—specifically the resonance stabilization of carbocations—we establish a predictive framework for identifying this pharmacophore in complex biological matrices.

Physicochemical & Spectrometric Profiling

Before dissecting the fragmentation mechanisms, it is critical to establish the exact mass boundaries. In positive electrospray ionization (ESI+), the molecule readily accepts a proton at the amide carbonyl oxygen or nitrogen, yielding a stable [M+H]⁺ precursor ion.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data Summary

| Species | Chemical Formula | Theoretical m/z | Mass Defect | Typical Relative Abundance |

| Precursor Ion | [C₁₂H₁₈NO₂]⁺ | 208.1338 | 0.1338 | N/A (Isolated) |

| 4-Methoxybenzyl Cation | [C₈H₉O]⁺ | 121.0654 | 0.0654 | 100% (Base Peak) |

| Protonated Amine | [C₈H₁₂NO]⁺ | 138.0919 | 0.0919 | 5 - 15% |

| Tropylium Cation | [C₇H₇]⁺ | 91.0548 | 0.0548 | 10 - 20% |

| Isobutyryl Acylium Ion | [C₄H₇O]⁺ | 71.0497 | 0.0497 | < 5% |

Core Fragmentation Mechanisms: The Thermodynamic "Why"

The fragmentation of N-(4-methoxybenzyl)-2-methylpropanamide is not random; it is strictly governed by the relative stabilities of the resulting product ions.

Pathway A: Benzylic C-N Bond Cleavage (The Dominant Paradigm)

Upon collisional activation, the most thermodynamically favorable event is the heterolytic cleavage of the benzylic carbon-nitrogen bond. This results in the neutral loss of isobutyramide (87.0684 Da) and the formation of the 4-methoxybenzyl cation at m/z 121.06 [1].

Causality: Why is this the base peak? The positive charge on the benzylic carbon is highly stabilized by the strong electron-donating resonance effect (+R) of the para-methoxy group. The lone pairs on the oxygen atom delocalize into the aromatic ring, forming a stable oxonium/tropylium-like resonance structure. This drastically lowers the activation energy required for the C-N bond scission compared to other pathways. This specific m/z 121 fragment is a universally recognized diagnostic marker for methoxybenzyl-containing compounds, including designer drugs like NBOMe derivatives[2][3].

Pathway B: Amide Bond Cleavage

A secondary, higher-energy pathway involves the cleavage of the amide C-N bond. Depending on charge retention, this yields either:

-

The Isobutyryl Acylium Ion (m/z 71.05) via the neutral loss of 4-methoxybenzylamine (137.0841 Da).

-

The Protonated Amine (m/z 138.09) via the neutral loss of a ketene or isobutene equivalent. Because the acylium ion lacks the extensive resonance network of the 4-methoxybenzyl cation, this pathway requires higher collision energies and appears at a much lower relative abundance.

Pathway C: Secondary Dissociations

As collision energy increases, the primary m/z 121 fragment undergoes further dissociation. The most prominent secondary reaction is the elimination of neutral formaldehyde (CH₂O, 30.0106 Da) from the methoxy group, resulting in a stable tropylium cation at m/z 91.05 [3].

Figure 1: Proposed ESI-MS/MS fragmentation pathways for N-(4-methoxybenzyl)-2-methylpropanamide.

Experimental Workflows: A Self-Validating System

To empirically prove these mechanistic pathways, a rigorous, self-validating LC-MS/MS protocol must be employed. The following methodology utilizes Energy-Resolved Mass Spectrometry (ERMS) to confirm precursor-product relationships.

Step-by-Step ERMS Protocol

-

Sample Preparation & Matrix Control : Dilute the synthesized N-(4-methoxybenzyl)-2-methylpropanamide standard to 1 µg/mL in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water. Causality: Modify the solvent with 0.1% Formic Acid. The excess protons drive the equilibrium toward the [M+H]⁺ state, maximizing ionization efficiency in the ESI source.

-

Precursor Isolation : Infuse the sample directly into the ESI source at 10 µL/min. Isolate the [M+H]⁺ precursor ion at m/z 208.13 within the first quadrupole (Q1). Causality: Use a narrow isolation window (0.7 Da) to prevent the co-isolation of isobaric interferences or naturally occurring ¹³C isotopes, ensuring the resulting MS/MS spectra are purely derived from the monoisotopic precursor.

-

Collision Energy (CE) Ramping (The Validation Step) : Perform a CE ramp from 10 eV to 50 eV in 5 eV increments using Argon as the collision gas in Q2. Causality: A true product ion must exhibit an appearance curve that inversely mirrors the depletion curve of the m/z 208.13 precursor. If m/z 121 appears at 15 eV, and m/z 91 only appears at 35 eV while m/z 121 simultaneously depletes, this mathematically proves that m/z 91 is a secondary fragment of m/z 121, validating Pathway C.

-

Mass Defect Annotation : Acquire the data in a high-resolution analyzer (e.g., Orbitrap or Q-TOF) to ensure mass accuracy < 5 ppm. Calculate the exact mass of all resulting peaks to confirm the elemental composition of the neutral losses.

Figure 2: Self-validating LC-MS/MS workflow for collision-induced dissociation optimization.

Conclusion

The mass spectrometric behavior of N-(4-methoxybenzyl)-2-methylpropanamide is heavily dictated by the electron-donating properties of its methoxybenzyl moiety. By understanding that the m/z 121 cation formation is thermodynamically favored due to resonance stabilization, analytical scientists can confidently utilize this transition (m/z 208 → 121) for highly sensitive Multiple Reaction Monitoring (MRM) assays in pharmacokinetic studies. Utilizing self-validating ERMS workflows ensures that structural assignments remain accurate, reproducible, and grounded in fundamental physical chemistry.

References

-

Niessen, W.M.A. (2011). Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography–tandem mass spectrometry. Mass Spectrometry Reviews. 1

-

Benchchem. (2023). Technical Whitepaper: 3-[(4-Methoxyphenyl)methyl]cyclohexanone. Benchchem Technical Resources. 2

-

Auburn University. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series. Auburn University ETD. 3

Sources

An In-depth Technical Guide to the Physicochemical Properties and Melting Point of N-(4-methoxybenzyl)-2-methylpropanamide

Introduction

N-(4-methoxybenzyl)-2-methylpropanamide is a secondary amide characterized by the presence of a 4-methoxybenzyl group attached to the nitrogen atom of a 2-methylpropanamide (isobutyramide) backbone. This molecule incorporates several key functional motifs: an aromatic ring with an electron-donating methoxy group, a secondary amide linkage, and a branched alkyl chain. These structural features are prevalent in a wide array of biologically active compounds and advanced materials, suggesting the potential utility of N-(4-methoxybenzyl)-2-methylpropanamide as a versatile synthetic intermediate in drug discovery and materials science.

The amide bond is a cornerstone of peptide and protein chemistry, and its conformational properties influence the three-dimensional structure of these macromolecules. The N-benzyl group is a common protecting group in organic synthesis and is also found in numerous pharmaceuticals. The isobutyryl moiety can influence the lipophilicity and metabolic stability of a molecule.

Given the absence of extensive experimental data for N-(4-methoxybenzyl)-2-methylpropanamide in the current scientific literature, this technical guide aims to provide a comprehensive overview of its predicted physicochemical properties, a detailed methodology for its synthesis and characterization, and a thorough analysis of its expected melting point behavior. This document is intended to serve as a foundational resource for researchers and scientists interested in the synthesis, characterization, and potential applications of this compound.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in various systems, including its solubility, permeability across biological membranes, and interaction with other molecules. The properties of N-(4-methoxybenzyl)-2-methylpropanamide have been predicted based on its chemical structure and data from analogous compounds.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₂H₁₇NO₂ | - |

| Molecular Weight | 207.27 g/mol | - |

| Appearance | White to off-white solid | Amides are generally solids at room temperature[1][2]. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water; soluble in non-polar organic solvents (e.g., dichloromethane). | The polar amide and ether groups contribute to solubility in polar solvents, while the aromatic ring and alkyl groups enhance solubility in non-polar environments. The potential for hydrogen bonding with water suggests some aqueous solubility[1]. |

| pKa (amide N-H) | ~17-18 | Amide protons are generally very weakly acidic. |

| LogP (octanol/water) | ~2.5 | This value indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability. |

Melting Point Analysis

Experimental Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4][5] It provides a precise determination of the melting point and enthalpy of fusion.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Analytical balance (accurate to ±0.01 mg)

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the dry, powdered N-(4-methoxybenzyl)-2-methylpropanamide into an aluminum DSC pan.[5]

-

Pan Sealing: Place a lid on the pan and seal it using a crimper. Ensure a hermetic seal to prevent any loss of sample during heating.

-

Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 150 °C) at a constant heating rate of 10 °C/min.

-

Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min to provide a consistent and inert atmosphere.[5]

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Synthesis and Structural Characterization

A reliable synthesis of N-(4-methoxybenzyl)-2-methylpropanamide can be achieved through the acylation of 4-methoxybenzylamine with isobutyryl chloride.

Experimental Protocol for Synthesis

This protocol describes a standard procedure for the synthesis of secondary amides from an amine and an acyl chloride.[6]

Materials:

-

Isobutyryl chloride

-

Pyridine (or another non-nucleophilic base like triethylamine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: To a solution of 4-methoxybenzylamine (1.0 eq) and pyridine (1.2 eq) in dichloromethane in a round-bottom flask cooled in an ice bath (0 °C), add isobutyryl chloride (1.1 eq) dropwise via a dropping funnel.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Structural Characterization Data

The identity and purity of the synthesized N-(4-methoxybenzyl)-2-methylpropanamide can be confirmed using a combination of spectroscopic methods.

¹H NMR Spectroscopy:

-

Aromatic Protons: Two doublets are expected in the aromatic region (~6.8-7.2 ppm), corresponding to the two sets of chemically non-equivalent protons on the para-substituted benzene ring.

-

N-H Proton: A broad singlet or triplet (depending on coupling to the adjacent CH₂) is expected for the amide proton, typically in the range of 5.5-8.5 ppm.

-

Benzyl CH₂: A doublet is expected for the methylene protons (~4.3 ppm), coupled to the N-H proton.

-

Methoxy Protons: A sharp singlet for the three methoxy protons is expected around 3.8 ppm.

-

Isobutyryl CH: A septet is expected for the methine proton of the isobutyryl group (~2.4 ppm), coupled to the six methyl protons.

-

Isobutyryl CH₃: A doublet for the six equivalent methyl protons of the isobutyryl group is expected around 1.1 ppm.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: The amide carbonyl carbon should appear around 176-178 ppm.

-

Aromatic Carbons: Signals for the aromatic carbons are expected in the range of 114-159 ppm, with the carbon attached to the methoxy group being the most downfield.

-

Methoxy Carbon: The methoxy carbon signal should appear around 55 ppm.

-

Benzyl CH₂ Carbon: The methylene carbon should be observed around 43 ppm.

-

Isobutyryl CH Carbon: The methine carbon should be around 35 ppm.

-

Isobutyryl CH₃ Carbons: The methyl carbons should appear around 19 ppm.

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp to moderately broad absorption band is expected around 3300 cm⁻¹, characteristic of a secondary amide N-H stretch.[11]

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively.

-

C=O Stretch (Amide I band): A strong, sharp absorption band is expected in the region of 1640-1670 cm⁻¹, which is characteristic of the amide carbonyl stretch.[12][13][14]

-

N-H Bend (Amide II band): An absorption band around 1540 cm⁻¹ is expected due to the N-H bending vibration coupled with C-N stretching.[11]

-

C-O Stretch: A strong absorption corresponding to the aryl-alkyl ether C-O stretch is expected around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 207.

-

Major Fragmentation Pathways: A common fragmentation pattern for amides is the cleavage of the N-CO bond.[15][16] This would lead to the formation of an isobutyryl cation (m/z = 71) and a 4-methoxybenzylaminyl radical, or a 4-methoxybenzyl cation (m/z = 121) and an isobutyramide radical. Another prominent fragment would likely be the tropylium ion derived from the 4-methoxybenzyl cation.

Conclusion

While N-(4-methoxybenzyl)-2-methylpropanamide is not extensively documented in the scientific literature, this guide provides a robust, predictive framework for its physicochemical properties, melting point, synthesis, and characterization. The methodologies and expected data presented herein are based on well-established chemical principles and data from closely related analogs. This in-depth technical guide is intended to be a valuable resource for researchers, enabling them to synthesize, characterize, and explore the potential applications of this compound in their scientific endeavors. The combination of predictive data and detailed experimental protocols provides a solid foundation for future investigations into this promising molecule.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. What Are Amides? Understanding Their Structure, Properties, and Applications [qixuanchemtec.com]

- 3. N-(4-METHOXYPHENYL)PROPIONAMIDE | 2760-31-8 [chemicalbook.com]

- 4. torontech.com [torontech.com]

- 5. qualitest.ae [qualitest.ae]

- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Methoxybenzylamine | 2393-23-9 [chemicalbook.com]

- 8. CAS 2393-23-9: 4-Methoxybenzylamine | CymitQuimica [cymitquimica.com]

- 9. 4-Methoxybenzylamine | p-methoxybenzylamine | Cas No. 2393-23-9 [sarex.com]

- 10. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Preparative Purification of N-(4-methoxybenzyl)-2-methylpropanamide via Normal-Phase Flash Chromatography

Executive Summary & Chemical Context

The synthesis of amides via the aminolysis of acyl chlorides frequently yields complex crude mixtures containing the target product alongside unreacted starting materials, bis-acylated byproducts, and degradation artifacts[1]. This application note details the preparative purification of N-(4-methoxybenzyl)-2-methylpropanamide (a secondary amide synthesized from 4-methoxybenzylamine and isobutyryl chloride) using normal-phase silica gel flash chromatography.

The target molecule presents a unique chromatographic profile: the electron-rich 4-methoxybenzyl (PMB) ether and the isopropyl group confer significant lipophilicity, while the central secondary amide bond provides moderate polarity through potent hydrogen-bond accepting (carbonyl) and donating (N-H) capabilities[2]. By exploiting these distinct physicochemical properties, we can design a highly selective, self-validating gradient elution system to isolate the target amide in high purity and yield.

Mechanistic Rationale for Chromatographic Parameters

As a Senior Application Scientist, it is critical to move beyond rote procedures and understand the causality driving the separation logic:

-

Stationary Phase Selection: We utilize 40–63 μm (230–400 mesh) silica gel. As established by W.C. Still et al., this specific particle size provides the optimal surface-area-to-volume ratio, allowing for high-resolution separation while maintaining sufficient bed permeability for rapid flow rates under moderate positive pressure. The surface silanol (Si-OH) groups act as the primary interaction sites for the amide's hydrogen-bonding network.

-

Mobile Phase Gradient: A binary solvent system of Hexanes (weak solvent) and Ethyl Acetate (strong solvent) is employed. Isocratic elution is insufficient here; a gradient is required to sequentially disrupt the varying degrees of hydrogen bonding. Hexanes flush out non-polar impurities (e.g., residual isobutyryl chloride), while the stepwise introduction of Ethyl Acetate (EtOAc) introduces a competing carbonyl oxygen that selectively displaces the target amide from the silica surface[1].

-

Sample Introduction (Dry Loading): Amides often exhibit poor solubility in 100% hexanes. Attempting to "wet load" the crude mixture using a stronger solvent like dichloromethane (DCM) will cause the sample to travel down the column prematurely, resulting in severe band broadening. "Dry loading"—adsorbing the crude mixture onto a small portion of silica gel and evaporating the solvent prior to loading—decouples the sample's solubility from the initial mobile phase, ensuring a perfectly narrow starting band.

Mechanistic logic of silica gel separation based on hydrogen-bonding affinity.

Quantitative Data & Optimization Profiles

To ensure a reproducible and scalable purification, all chromatographic parameters must be empirically optimized via Thin Layer Chromatography (TLC) prior to column packing.

Table 1: Physicochemical Properties & Detection Parameters

| Parameter | Value / Description |

| Target Molecule | N-(4-methoxybenzyl)-2-methylpropanamide ( C12H17NO2 ) |

| Molecular Weight | 207.27 g/mol |

| Primary Interactions | H-Bond Donor (1), H-Bond Acceptors (2), Hydrophobic domains |

| Detection Method | UV Active (254 nm); KMnO4 Stain (Yellow spot on purple background) |

| Stationary Phase | Silica Gel 60 (40-63 μm, 230-400 mesh) |

Table 2: TLC Solvent System Optimization (Silica Gel 60 F254 )

| Solvent System (Hexanes : EtOAc) | Target Amide Rf | Impurity Behavior | Conclusion |

| 90 : 10 | 0.05 | Non-polar impurities elute ( Rf > 0.5) | Too non-polar for target elution; ideal for initial column flushing. |

| 70 : 30 | 0.32 | Target well-resolved from baseline | Optimal ratio for target elution. |

| 50 : 50 | 0.65 | Target co-elutes with polar impurities | Too polar; results in loss of resolution. Use only for final column strip. |

Table 3: Optimized Gradient Elution Profile

| Column Volume (CV) | Mobile Phase Ratio | Purpose / Elution Target |

| 0.0 - 2.0 | 100% Hexanes | Flush residual non-polar organics and stabilize the silica bed. |

| 2.0 - 5.0 | 90% Hexanes : 10% EtOAc | Elute non-polar byproducts (e.g., bis-acylated impurities). |

| 5.0 - 10.0 | 70% Hexanes : 30% EtOAc | Elute target amide (N-(4-methoxybenzyl)-2-methylpropanamide). |

| 10.0 - 12.0 | 0% Hexanes : 100% EtOAc | Strip column of highly polar retained impurities (e.g., residual amines). |

Self-Validating Experimental Protocol

The following methodology represents a self-validating workflow. At each critical juncture, an in-process check is embedded to guarantee the integrity of the purification.

Step-by-step experimental workflow for the purification of the target amide.

Step 1: Column Preparation (Slurry Packing)

-

Secure a glass chromatography column equipped with a porous glass frit and a PTFE stopcock.

-

Prepare a slurry of silica gel (approx. 30–50 times the mass of the crude mixture) in 100% hexanes.

-

Pour the slurry into the column in a single, continuous motion. Apply moderate positive nitrogen pressure (approx. 2–3 psi) to pack the bed tightly.

-

Add a 1 cm protective layer of anhydrous sodium sulfate ( Na2SO4 ) to the top of the silica bed to prevent physical disruption during solvent addition.

-

Self-Validation Checkpoint: Ensure the solvent line is perfectly horizontal and the silica bed is free of cracks or channels. A channeled bed will cause uneven solvent flow and destroy resolution.

Step 2: Sample Preparation (Dry Loading)

-

Dissolve the crude N-(4-methoxybenzyl)-2-methylpropanamide in a minimal volume of dichloromethane (DCM).

-

Add dry silica gel (approximately 2–3 times the mass of the crude product) to the solution.

-

Evaporate the DCM completely using a rotary evaporator until a dry, free-flowing powder is obtained.

-

Carefully pour the dry-loaded powder onto the Na2SO4 layer of the packed column.

-

Self-Validation Checkpoint: The loaded silica must be completely free-flowing. If clumps remain, residual DCM is present, which will act as a strong solvent modifier and cause premature elution of the target compound.

Step 3: Gradient Elution & Fraction Collection

-

Begin elution using 100% hexanes (2 CVs), followed by 90:10 Hexanes:EtOAc (3 CVs).

-

Transition to the target elution solvent: 70:30 Hexanes:EtOAc.

-

Collect fractions in uniformly sized test tubes (e.g., 15 mL fractions for a 1 g scale purification).

-

Self-Validation Checkpoint: Monitor the drip rate. It should remain constant (approx. 2 inches/min solvent drop in the column). Variations in pressure can cause band tailing.

Step 4: Fraction Analysis & Pooling

-

Spot every third fraction onto a silica gel TLC plate alongside a reference spot of the crude mixture.

-

Develop the plate in 70:30 Hexanes:EtOAc. Visualize under UV light (254 nm) and stain with KMnO4 .

-

Identify the fractions containing only the spot corresponding to Rf 0.32.

-

Self-Validation Checkpoint (Co-spotting): To definitively confirm the identity of the target spot, create a "co-spot" lane on the TLC plate containing both the crude mixture and the fraction. If the fraction spot perfectly overlaps with the target spot in the crude mixture without forming a figure-eight or dumbbell shape, identity and purity are validated.

Step 5: Concentration & Recovery

-

Pool the validated fractions into a pre-weighed round-bottom flask.

-

Concentrate under reduced pressure using a rotary evaporator (bath temperature 35–40 °C).

-

Dry the resulting solid or viscous oil under high vacuum to remove residual solvent traces.

-

Self-Validation Checkpoint (Mass Balance): Weigh the final flask. Calculate the recovery yield against the theoretical yield. A highly pure amide should crystallize or form a clear, viscous oil. If the mass exceeds 100% of the expected crude mass, residual solvent or silica gel is present.

Sources

Application Notes & Protocols: Characterizing N-(4-methoxybenzyl)-2-methylpropanamide Analogs in In Vitro Assays

Introduction: The Therapeutic Potential of N-(4-methoxybenzyl)-2-methylpropanamide Analogs

The N-(4-methoxybenzyl)-2-methylpropanamide scaffold and its analogs represent a promising class of compounds with potential modulatory effects on key physiological pathways. Structurally related to known bioactive molecules, these analogs are of significant interest to researchers in pain, inflammation, and sensory neuroscience. A primary target for many of these compounds is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a critical integrator of noxious thermal and chemical stimuli.

TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons. Its activation by agonists like capsaicin, heat (>42°C), or acidic conditions leads to an influx of cations, most notably Ca²⁺, resulting in membrane depolarization and the sensation of pain. Consequently, identifying modulators of TRPV1 is a key strategy in the development of novel analgesics and anti-inflammatory agents. This guide provides detailed in vitro assay protocols to characterize the activity of N-(4-methoxybenzyl)-2-methylpropanamide analogs, focusing on their potential interaction with the TRPV1 channel.

Part 1: Foundational Screening - Assessing Functional Activity

The initial assessment of a compound's activity on an ion channel like TRPV1 involves measuring the functional consequences of its interaction. The most direct functional output of TRPV1 activation is cation influx. Therefore, assays that measure changes in intracellular calcium or membrane potential are ideal for primary screening.

Calcium Imaging Assay: Visualizing Channel Activation

Principle: This assay provides a robust and sensitive method for quantifying TRPV1 activation by measuring the resultant increase in intracellular calcium concentration ([Ca²⁺]i). Cells stably expressing the human TRPV1 channel (e.g., HEK-293-hTRPV1) are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM or Fura-2 AM. Upon channel opening, Ca²⁺ flows into the cell, binding to the indicator and causing a measurable change in its fluorescence intensity, which is directly proportional to the extent of channel activation.

Experimental Workflow:

Caption: Workflow for the Calcium Imaging Assay.

Detailed Protocol:

-

Cell Culture: Seed HEK-293 cells stably expressing human TRPV1 (HEK-hTRPV1) into black-walled, clear-bottom 96-well microplates at a density that will yield a confluent monolayer (e.g., 40,000-60,000 cells/well) on the day of the assay. Incubate at 37°C, 5% CO₂ for 24-48 hours.

-

Dye Loading:

-

Prepare a 2X loading buffer solution containing a calcium indicator (e.g., Fluo-4 AM at 4 µM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Aspirate the cell culture medium from the wells.

-

Add 100 µL of the loading buffer to each well.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

-

Compound Addition & Measurement:

-

Prepare serial dilutions of the N-(4-methoxybenzyl)-2-methylpropanamide analogs in the assay buffer.

-

Using a fluorescent plate reader equipped with an automated liquid handler (e.g., FLIPR system), measure the baseline fluorescence for 10-20 seconds.

-

Add the test compounds to the wells and immediately begin recording the change in fluorescence over time (e.g., for 3-5 minutes).

-

For antagonist screening, pre-incubate the cells with the test compounds for 5-15 minutes before adding a known TRPV1 agonist (e.g., capsaicin at its EC₈₀ concentration).

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline.

-

Normalize the data to the response of a vehicle control (0% activation) and a saturating concentration of a potent agonist like capsaicin (100% activation).

-

Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

-

Membrane Potential Assay

Principle: As TRPV1 is a non-selective cation channel, its activation leads to the influx of Na⁺ and Ca²⁺, causing depolarization of the cell membrane. This change in membrane potential can be detected using fluorescent dyes that are sensitive to voltage changes. This homogeneous, no-wash assay format is highly amenable to high-throughput screening (HTS).

Detailed Protocol:

-

Cell Culture: Plate HEK-hTRPV1 cells in 96- or 384-well plates as described for the calcium imaging assay.

-

Dye Loading:

-

Prepare the membrane potential dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).

-

Add an equal volume of the dye solution to each well containing cell culture medium.

-

Incubate for 30-60 minutes at 37°C.

-

-

Assay Measurement:

-

Place the plate in a fluorescent plate reader.

-

Establish a stable baseline reading.

-

Add the N-(4-methoxybenzyl)-2-methylpropanamide analogs and monitor the fluorescence change kinetically.

-

-

Data Analysis:

-

Analyze the data similarly to the calcium flux assay, calculating peak fluorescence change and generating dose-response curves to determine EC₅₀ or IC₅₀ values.

-

Part 2: Mechanistic Validation - Determining Direct Interaction

While functional assays confirm a compound's effect on channel activity, they do not prove direct binding to the receptor. Radioligand binding assays are the gold standard for quantifying the direct interaction between a compound and its target receptor.

Radioligand Competition Binding Assay

Principle: This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand with known high affinity for the target receptor. For TRPV1, [³H]-Resiniferatoxin ([³H]-RTX), a potent agonist, is commonly used. The assay is performed on cell membranes or tissue homogenates expressing TRPV1. A decrease in the measured radioactivity indicates that the test compound is competing with the radioligand for the same binding site.

Experimental Workflow:

Caption: Workflow for the Radioligand Binding Assay.

Detailed Protocol:

-

Membrane Preparation:

-

Harvest HEK-hTRPV1 cells and homogenize them in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, set up reactions containing:

-

A fixed amount of membrane protein (e.g., 50-100 µg).

-

A fixed concentration of [³H]-RTX (typically near its K_d value).

-

Increasing concentrations of the N-(4-methoxybenzyl)-2-methylpropanamide analog.

-

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled RTX).

-

-

Incubation and Filtration:

-

Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

-

Data Analysis:

-

Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity.

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value from the curve and calculate the binding affinity (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Part 3: Downstream Functional Assessment - Inflammatory Marker Release

Principle: TRPV1 activation in certain cell types, including sensory neurons and immune cells, can trigger the release of pro-inflammatory mediators. An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the release of these markers, such as Interleukin-6 (IL-6) or Tumor Necrosis Factor-alpha (TNF-α), from cell culture supernatants following treatment with the test compounds. This provides a measure of a downstream physiological response.

Detailed Protocol:

-

Cell Treatment: Culture appropriate cells (e.g., dorsal root ganglion neurons or TRPV1-expressing immune cell lines) and treat them with various concentrations of the N-(4-methoxybenzyl)-2-methylpropanamide analogs for a specified period (e.g., 6-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant, which will contain the secreted inflammatory markers.

-

ELISA Procedure:

-

Perform a sandwich ELISA according to a commercial kit's protocol.

-

Briefly, a capture antibody specific for the target cytokine (e.g., anti-IL-6) is pre-coated onto a 96-well plate.

-

The collected supernatants are added to the wells, allowing the cytokine to bind to the capture antibody.

-

A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate.

-

Finally, a substrate solution is added, which develops a color in proportion to the amount of bound cytokine.

-

-

Data Analysis:

-

Measure the absorbance using a plate reader.

-

Generate a standard curve using known concentrations of the recombinant cytokine.

-

Calculate the concentration of the cytokine in the samples based on the standard curve.

-

Data Summary and Interpretation

The data obtained from these assays should be compiled to build a comprehensive profile of each analog.

Table 1: In Vitro Pharmacological Profile of N-(4-methoxybenzyl)-2-methylpropanamide Analogs

| Compound ID | Calcium Flux (EC₅₀/IC₅₀, µM) | Membrane Potential (EC₅₀/IC₅₀, µM) | TRPV1 Binding (K_i, µM) | IL-6 Release (EC₅₀, µM) |

| Analog 1 | Data | Data | Data | Data |

| Analog 2 | Data | Data | Data | Data |

| Analog 3 | Data | Data | Data | Data |

| Capsaicin | Reference Value | Reference Value | Reference Value | Reference Value |

Interpretation:

-

Agonists: Compounds that show activity in the calcium flux and membrane potential assays and stimulate IL-6 release. Their affinity can be confirmed by their K_i value in the binding assay.

-

Antagonists: Compounds that inhibit the response to an agonist (like capsaicin) in functional assays. They should demonstrate competitive binding with a measurable K_i.

-

Allosteric Modulators: These may enhance or inhibit agonist-induced responses without directly competing for the agonist binding site. This can sometimes be inferred from binding and functional data.

-

Non-binders/Inactive: Compounds showing no activity in any of the primary assays.

By systematically applying these protocols, researchers can effectively screen and characterize N-(4-methoxybenzyl)-2-methylpropanamide analogs, elucidating their mechanism of action and identifying promising candidates for further drug development.

References

-

Assay of TRPV1 Receptor Signaling. (n.d.). Springer Nature Experiments. Retrieved March 21, 2026, from [Link]

-

The Ultimate Guide to Using ELISA Kits for Inflammatory Marker Analysis in Chronic Disease Research. (n.d.). Reinste Updates. Retrieved March 21, 2026, from [Link]

-

Moriello, A. S., & De Petrocellis, L. (2022). Fluorescence-Based Assay for TRPV1 Channels. PubMed. Retrieved March 21, 2026, from [Link]

-

FLIPR Membrane Potential Assay Kits. (n.d.). Molecular Devices. Retrieved March 21, 2026, from [Link]

-

Moriello, A. S., & De Petrocellis, L. (2016). Assay of TRPV1 Receptor Signaling. PubMed. Retrieved March 21, 2026, from [Link]

-

ELISA Kits for Inflammation, Injury Prevention & Performance in Athletes. (2025, July 11). Sports Medicine. Retrieved March 21, 2026, from [Link]

-

Ion Channel Screening. (2012, October 1). Assay Guidance Manual - NCBI - NIH. Retrieved March 21, 2026, from [Link]

-

Ion Channel Assay Services. (n.d.). ION Biosciences. Retrieved March 21, 2026, from [Link]

-

O'Connor, R. A., & O'Garra, A. (2013). Detection and Quantification of Cytokines and Other Biomarkers. PMC. Retrieved March 21, 2026, from [Link]

-

Leng, S. X., et al. (2008). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. PMC. Retrieved March 21, 2026, from [Link]

-

Comparison of intracellular calcium assays for TRPV1 receptors... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

-

Development of an assay for TRPV1 sensitization a Cells were seeded in... (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

-

What are Ion Channels, Membrane Potential. (n.d.). Molecular Devices. Retrieved March 21, 2026, from [Link]

-

What are Transient Receptor Potential (TRP) ion channels?. (n.d.). Metrion Biosciences. Retrieved March 21, 2026, from [Link]

-

Flores-Soto, E., et al. (2023, July 23). Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator. Frontiers. Retrieved March 21, 2026, from [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 21, 2026, from [Link]

-

Aneiros, E., & Dabrowski, M. (2009, July 15). Novel temperature activation cell-based assay on thermo-TRP ion channels. PubMed. Retrieved March 21, 2026, from [Link]

-

Assay of TRPV1 receptor signaling | Request PDF. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

-

Bouhedjar, F., et al. (2021, June 14). High-Throughput Screening of Transient Receptor Potential Channel 1 Ligands in the Light of the Bioluminescence Resonance Energy Transfer Technique. PubMed. Retrieved March 21, 2026, from [Link]

-

Fernandes, E. S., et al. (2014, May 23). TRPV1: A Potential Drug Target for Treating Various Diseases. MDPI. Retrieved March 21, 2026, from [Link]

-

Wang, Y., et al. (2007). Novel Radiolabeled Vanilloid with Enhanced Specificity for Human Transient Receptor Potential Vanilloid 1 (TRPV1). PMC. Retrieved March 21, 2026, from [Link]

-

Thomas, T., et al. (2007). Structure-Activity Relationship of Capsaicin Analogs and Transient Receptor Potential Vanilloid 1-Mediated Human Lung Epithelial Cell Toxicity. PMC. Retrieved March 21, 2026, from [Link]

-

A Review on the Role of TRP Channels and Their Potential as Drug Targets_An Insight Into the TRP Channel Drug Discovery Methodologies. (n.d.). Frontiers. Retrieved March 21, 2026, from [Link]

- Aiello, F., et al. (2016, June 15). Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1)

Application Note: Catalytic Architectures for the Synthesis of N-(4-methoxybenzyl)-2-methylpropanamide

The formation of amide bonds is a cornerstone of pharmaceutical development. Traditionally, the synthesis of sterically hindered amides—such as N-(4-methoxybenzyl)-2-methylpropanamide (derived from the bulky isobutyric acid and the electron-rich 4-methoxybenzylamine)—relies on stoichiometric coupling reagents like DCC or EDC[1]. While effective, these methods generate massive amounts of chemical waste (e.g., N,N'-dicyclohexylurea) and complicate downstream purification[1].

This application note details two state-of-the-art, atom-economical catalytic methodologies for direct amidation: Boronic Acid Catalysis and Group IV Metal Catalysis . By generating only water as a byproduct, these protocols align with modern green chemistry mandates while offering superior scalability for drug development professionals.

Mechanistic Rationale & Catalyst Selection

The direct thermal condensation of isobutyric acid and 4-methoxybenzylamine (PMB-amine) is highly disfavored. The alpha-branched isopropyl group of isobutyric acid introduces significant steric bulk, and mixing the two substrates at ambient conditions merely yields an unreactive ammonium carboxylate salt[2]. To overcome this activation barrier without stoichiometric reagents, highly electrophilic catalysts are deployed.

Boronic Acid Catalysis: Yamamoto and co-workers demonstrated that electron-deficient arylboronic acids, specifically 3,4,5-trifluorophenylboronic acid , act as exceptionally active amidation catalysts[3]. The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center. This allows the catalyst to rapidly condense with isobutyric acid to form a highly reactive acyloxyboronic acid intermediate, which subsequently undergoes nucleophilic attack by the PMB-amine[4].

Group IV Metal Catalysis (Zr/Hf): Alternatively, oxophilic Group IV metals such as Hafnium and Zirconium have revolutionized mild amidation. Adolfsson and colleagues developed protocols using Hf(Cp)₂Cl₂ that operate at room temperature[5]. The metal center coordinates to the carbonyl oxygen of the carboxylic acid, polarizing the C=O bond and rendering it highly susceptible to amine attack, effectively bypassing the dead-end ammonium salt formation[2].

Visualizing the Catalytic Logic

Figure 1: Catalytic cycle of boronic acid-mediated direct amidation of isobutyric acid.

Quantitative Reaction Metrics

The table below summarizes the efficiency, operational parameters, and waste profiles of the catalytic methods compared to traditional stoichiometric coupling.

| Parameter | Stoichiometric Coupling | Boronic Acid Catalysis | Group IV Metal Catalysis |

| Catalyst / Reagent | DCC / DMAP[1] | 3,4,5-F₃-C₆H₂B(OH)₂[3] | Hf(Cp)₂Cl₂[5] |

| Loading | 110 mol% / 10 mol% | 5 - 10 mol% | 10 mol% |

| Temperature | 0 °C to 25 °C | 110 °C (Reflux) | 25 °C to 70 °C |

| Time | 24 - 48 h | 12 - 16 h | 24 - 48 h |

| Typical Yield | 80 - 85% | 90 - 95% | 85 - 95% |

| Primary Waste | N,N'-Dicyclohexylurea (DCU) | H₂O | H₂O |

| Atom Economy | Poor | Excellent | Excellent |

Self-Validating Experimental Protocols

Protocol A: Dehydrative Amidation via Boronic Acid Catalysis

This protocol leverages azeotropic distillation. According to Le Chatelier's principle, the continuous removal of the water byproduct drives the equilibrium toward the amide and prevents the hydrolysis of the delicate acyloxyboronic intermediate[4].

Reagents:

-

Isobutyric acid: 10.0 mmol (0.88 g)

-

4-Methoxybenzylamine: 10.0 mmol (1.37 g)

-

3,4,5-Trifluorophenylboronic acid: 0.5 mmol (88 mg, 5 mol%)

-

Anhydrous Toluene: 25 mL

Step-by-Step Workflow:

-

Reaction Assembly: In a 50 mL round-bottom flask, combine the isobutyric acid, 4-methoxybenzylamine, and the boronic acid catalyst. Add the anhydrous toluene.

-

Azeotropic Setup: Equip the flask with a Dean-Stark trap filled with toluene, topped with a reflux condenser.

-

Reflux: Heat the mixture to a vigorous reflux (approx. 110 °C) using an oil bath.

-

Self-Validation Checkpoint: Monitor the Dean-Stark trap. The accumulation of exactly ~0.18 mL of water provides a real-time, visual stoichiometric readout confirming 100% conversion.

-

Reaction Monitoring: After 12 hours, perform TLC (Hexane/EtOAc 7:3). The highly UV-active PMB-amine spot should be entirely consumed, replaced by a higher Rf amide product.

-

Workup Strategy: Cool to room temperature. Wash the organic layer sequentially with 1M HCl (15 mL) to scavenge any trace unreacted amine, and saturated aqueous NaHCO₃ (15 mL) to neutralize unreacted isobutyric acid.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-methoxybenzyl)-2-methylpropanamide as a highly pure white solid.

Protocol B: Ambient-Temperature Group IV Metal Catalysis

This protocol is ideal for highly sensitive substrates where thermal reflux is prohibitive. It utilizes molecular sieves as an in situ thermodynamic sink for water[5].

Reagents:

-

Isobutyric acid: 5.0 mmol (0.44 g)

-

4-Methoxybenzylamine: 5.0 mmol (0.68 g)

-

Bis(cyclopentadienyl)hafnium(IV) dichloride[Hf(Cp)₂Cl₂]: 0.5 mmol (189 mg, 10 mol%)

-

Activated 4Å Molecular Sieves: 1.5 g

-

Anhydrous Cyclopentyl methyl ether (CPME) or THF: 10 mL

Step-by-Step Workflow:

-

Inert Preparation: To prevent premature hydrolysis of the oxophilic Hafnium catalyst, assemble the reaction in a glovebox or under a strict argon atmosphere[2].

-

Mixing: Add the activated 4Å molecular sieves and Hf(Cp)₂Cl₂ to a 20 mL reaction vial. Introduce the solvent, followed by the isobutyric acid and PMB-amine.

-

Incubation: Seal the vial and stir vigorously at 25 °C for 24 to 48 hours.

-

Self-Validation Checkpoint: The reaction mixture should remain homogeneous (excluding the sieves). Because no external heat is applied, the absence of side-product spots on TLC confirms the absolute chemoselectivity of the Hafnium catalyst.

-

Workup Strategy: Filter the reaction mixture through a short pad of Celite to remove the molecular sieves and any precipitated metal oxides. Wash the pad with ethyl acetate (20 mL).

-

Isolation: Concentrate the filtrate under vacuum. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the target amide.

Sources

Preventing side reactions during N-(4-methoxybenzyl)-2-methylpropanamide amidation

Focus: Synthesis of N-(4-methoxybenzyl)-2-methylpropanamide

Welcome to the Application Scientist Diagnostic Hub. Synthesizing N-(4-methoxybenzyl)-2-methylpropanamide from 4-methoxybenzylamine (PMB-amine) and isobutyryl chloride is a fundamental nucleophilic acyl substitution. However, the electron-rich nature of the PMB group and the high reactivity of the acyl chloride often lead to yield-killing side reactions. This guide provides field-proven causality, troubleshooting FAQs, and a self-validating Standard Operating Procedure (SOP) to ensure high-fidelity amide bond formation.

Part 1: Mechanistic Deep Dive (The "Why" Behind the Failures)

Understanding the causality of side reactions is the first step in preventing them.

-

Over-Acylation (Imide Formation): Primary amines react to form secondary amides. The resulting amide nitrogen still possesses a lone pair, making it susceptible to a second acylation event if excess isobutyryl chloride is present[1]. This is exacerbated if strong bases (like DMAP) are used, which can deprotonate the amide and dramatically increase its nucleophilicity[1].

-

Acid-Mediated PMB Cleavage (Dealkylation): The 4-methoxybenzyl (PMB) group is highly sensitive to acidic environments[2]. The reaction between PMB-amine and isobutyryl chloride generates stoichiometric amounts of hydrogen chloride (HCl). If the organic base (e.g., DIPEA or TEA) is insufficient or poorly mixed, localized acidic pockets will protonate the amine or the newly formed amide. This triggers the cleavage of the C-N bond, expelling a highly stable 4-methoxybenzyl carbocation and leaving behind primary isobutyramide.

-

Hydrolysis of the Acylating Agent: Isobutyryl chloride is highly electrophilic and reacts rapidly with adventitious water to form isobutyric acid and HCl[3]. This not only consumes your reagent (leading to incomplete conversion) but also generates excess acid that drives the PMB cleavage described above[4].

Reaction pathways showing the optimal amidation route versus common side reactions.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a major mass peak at +70 Da relative to the target product. What is happening? A1: You are observing over-acylation (imide formation). The addition of a second isobutyryl group adds 70 Da (C4H7O minus H). Causality & Fix: This occurs when the acyl chloride is in excess relative to the unreacted amine. To prevent this, switch to an inverse addition protocol: add the isobutyryl chloride dropwise to the PMB-amine solution. This ensures the amine is always in stoichiometric excess until the final drop, kinetically favoring the primary amidation over imide formation[1].

Q2: The reaction mixture turned dark, and I am seeing significant amounts of isobutyramide (Mass = 87 Da) instead of my target. Why? A2: You are experiencing acid-mediated cleavage of the PMB protecting group. The HCl byproduct is not being neutralized efficiently, leading to the acidic cleavage of the C-N bond[2]. Causality & Fix: Increase your base (DIPEA) to at least 2.5 equivalents. Alternatively, switch to a biphasic Schotten-Baumann system (aqueous Na2CO3 / DCM). The aqueous carbonate acts as an infinite, irreversible sink for HCl, completely protecting the acid-labile PMB group[5].

Q3: The reaction stalls at 50% conversion, and I see a large peak for isobutyric acid. Should I add more acid chloride? A3: No. Your isobutyryl chloride is hydrolyzing due to moisture in your system[3]. Adding more will only generate more HCl and risk PMB cleavage. Causality & Fix: Ensure rigorous anhydrous conditions. Dry the PMB-amine over 4Å molecular sieves and use strictly anhydrous, freshly opened DCM or THF[4].

Diagnostic decision tree for identifying and resolving amidation side reactions via LC-MS.

Part 3: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are met.

Step 1: System Preparation & Dehydration

-

Action: Dissolve 1.0 eq of 4-methoxybenzylamine and 2.5 eq of N,N-Diisopropylethylamine (DIPEA) in anhydrous DCM (0.2 M concentration).

-

Self-Validation Checkpoint: Perform a Karl Fischer titration on the DCM. Moisture must be < 50 ppm. If > 50 ppm, discard and use a fresh anhydrous solvent bottle to prevent acid chloride hydrolysis[4].

Step 2: Thermal Equilibration

-

Action: Submerge the reaction flask in an ice-water bath. Stir at 400 rpm for 15 minutes under a positive pressure of Argon or Nitrogen.

-

Self-Validation Checkpoint: Insert an internal probe thermometer. The internal temperature must read exactly 0–2 °C before proceeding.

Step 3: Inverse Addition of Acylating Agent

-

Action: Prepare a solution of 1.05 eq of isobutyryl chloride in anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes using a syringe pump.

-

Self-Validation Checkpoint: Monitor the internal temperature. It must not exceed 5 °C during the addition. If it spikes, slow the addition rate. This temperature control prevents Friedel-Crafts acylation on the electron-rich PMB ring.

Step 4: In-Process Monitoring

-

Action: Remove the ice bath and allow the reaction to warm to room temperature (20 °C) over 1 hour.

-

Self-Validation Checkpoint: Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS or TLC (Hexanes:EtOAc 7:3). You must observe complete consumption of the PMB-amine peak before quenching the main batch.

Step 5: Quench and Selective Workup

-

Action: Quench the reaction by adding saturated aqueous NaHCO3. Separate the organic layer. Wash the organic layer with cold 0.5 M HCl (to remove trace unreacted amine), then brine. Dry over Na2SO4, filter, and concentrate.

-

Self-Validation Checkpoint: The final crude NMR should show a 1:1 integration ratio between the PMB methoxy peak (singlet, ~3.8 ppm) and the isobutyryl septet (~2.4 ppm).

Part 4: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and byproduct distribution, validating the SOP choices.

| Base System | Equivalents | Addition Method | Target Amide Yield (%) | Imide Byproduct (%) | PMB Cleavage (%) |

| Triethylamine (TEA) | 1.1 eq | Direct (Amine to Acid Cl) | 65% | 15% | 10% |

| DIPEA | 1.5 eq | Direct (Amine to Acid Cl) | 75% | 12% | 5% |

| DIPEA (Optimal) | 2.5 eq | Inverse (Acid Cl to Amine) | 94% | < 1% | < 1% |

| Aq. Na2CO3 (Biphasic) | 3.0 eq | Inverse (Acid Cl to Amine) | 96% | < 1% | 0% |

Table 1: Optimization of reaction conditions demonstrating the suppression of over-acylation and cleavage side reactions.

Part 5: References

-

OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.1

-

NIH / PMC. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.2

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.3

-

Benchchem. Application Notes & Protocols: N-(4-Methoxybenzyl)butan-1-amine in the Preparation of Fatty Acid Amides.5

-

Benchchem. Side reactions of 2-Amino-5-bromobenzoyl chloride with protic solvents.4

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Scale-up challenges in N-(4-methoxybenzyl)-2-methylpropanamide batch production

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, kinetic, and mass-transfer bottlenecks encountered when scaling up the synthesis of N-(4-methoxybenzyl)-2-methylpropanamide .

Transitioning this amidation from a laboratory fume hood to a multi-kilogram batch reactor introduces severe physical challenges. This guide bypasses generic advice to provide field-proven, self-validating troubleshooting logic and protocols.

Troubleshooting Guide & FAQs

Q1: Why does the reaction mixture temperature spike uncontrollably when scaling up the acid chloride route, and how can we prevent it? A: The nucleophilic acyl substitution between isobutyryl chloride and 4-methoxybenzylamine (PMB-amine) is highly exothermic ([1]). At the bench scale, the high surface-area-to-volume ( A/V ) ratio of a round-bottom flask allows for rapid heat dissipation. In a pilot-scale batch reactor, the A/V ratio decreases drastically, and the overall heat transfer coefficient ( U ) drops ([2]). If the acid chloride is added too quickly, heat generation outpaces the jacket's cooling capacity, leading to a temperature spike. Causality & Solution: This exotherm can cause side reactions, such as the hydrolysis of the acid chloride. You must implement a controlled, feed-rate-limited dosing strategy interlocked with the reactor's internal temperature probe ( Tint ).

Q2: During the addition of isobutyryl chloride in dichloromethane (DCM) with triethylamine (TEA), the mixture turns into a thick, unstirrable slurry. What causes this, and how is it resolved? A: The reaction generates exactly one equivalent of hydrogen chloride (HCl), which is neutralized by TEA to form triethylamine hydrochloride (TEA·HCl). In non-polar solvents like DCM, TEA·HCl is highly insoluble and precipitates as fine crystals. At scale, this high solids loading drastically increases the apparent viscosity of the mixture, shifting it to a non-Newtonian fluid. This impairs the impeller's ability to maintain active mixing, leading to localized concentration gradients and poor heat transfer ([3]). Causality & Solution: Transition to a biphasic Schotten-Baumann system. By using an organic solvent like 2-methyltetrahydrofuran (2-MeTHF) alongside an aqueous base (e.g., NaOH), the HCl is neutralized to form inorganic salts (NaCl) that remain entirely dissolved in the aqueous phase, maintaining a low-viscosity emulsion ([4]).

Q3: We want to avoid the hazards of acid chlorides and use isobutyric acid with a coupling agent. Which reagent is most viable for scale-up? A: Avoid Dicyclohexylcarbodiimide (DCC). DCC generates dicyclohexylurea (DCU), which forms fine, needle-like crystals that blind filtration membranes at scale. Causality & Solution: Propylphosphonic anhydride (T3P) is the premier choice for scalable amidation. It drives the amidation with high yields and generates completely water-soluble phosphonate byproducts that are easily removed via a simple aqueous wash, entirely eliminating the need for crystallization or chromatography ([5]). Furthermore, T3P is non-explosive and highly scalable ([6]).

Quantitative Data & Strategy Comparison

To facilitate rapid decision-making for your pilot plant, the following table summarizes the operational metrics of various amidation strategies for this specific molecule.

| Amidation Strategy | Reagents | Exotherm Risk | Byproduct Removal | Scalability Rating |

| Non-Aqueous Acid Chloride | Isobutyryl chloride, TEA, DCM | High (Rapid kinetics) | Poor (TEA·HCl slurry impairs mixing) | Low |

| Schotten-Baumann | Isobutyryl chloride, NaOH, 2-MeTHF | Medium (Controlled by dosing) | Excellent (Salts dissolve in aqueous phase) | High |

| Carbodiimide Coupling | Isobutyric acid, DCC/EDC, DCM | Low | Poor (DCU blinds filters / EDC is costly) | Medium |

| T3P Coupling | Isobutyric acid, T3P, DIPEA, EtOAc | Low | Excellent (Water-soluble phosphonates) | Very High |

Visualizations of Scale-Up Logic

The following diagrams map the causal relationships and workflows critical to successful batch production.

Heat transfer causality and mitigation strategies during amidation scale-up.

Scalable T3P-mediated amidation workflow with aqueous byproduct removal.

Self-Validating Experimental Protocols

A robust scale-up protocol must be self-validating. The following methodologies include built-in checkpoints to ensure process integrity.

Protocol A: Scalable Schotten-Baumann Amidation (Acid Chloride Route)

Mechanism: Utilizes a biphasic system to prevent salt precipitation and manages the exotherm via controlled dosing.

-

Preparation: Charge a jacketed batch reactor with 4-methoxybenzylamine (1.0 equiv) and 2-MeTHF (5 volumes). Begin agitation at 150 rpm.

-

Base Addition: Add aqueous NaOH (2.0 M, 1.5 equiv).

-

Validation Checkpoint: Measure the pH of the aqueous phase; it must be ≥ 12 to ensure the amine remains fully unprotonated and nucleophilic.

-

-

Cooling: Set the jacket temperature to -5 °C and cool the biphasic mixture until the internal temperature ( Tint ) reaches 0–5 °C.

-

Controlled Dosing: Charge isobutyryl chloride (1.05 equiv) into a dosing vessel. Begin dropwise addition to the reactor.

-

Validation Checkpoint: Interlock the feed pump to Tint . If Tint exceeds 10 °C, the pump must automatically pause. This guarantees the exotherm never outpaces the jacket's heat removal capacity.

-

-

Reaction Monitoring: Stir for 1 hour post-addition.

-

Validation Checkpoint: Withdraw an aliquot of the organic phase, quench with methanol, and analyze via GC-MS. The reaction is complete when the PMB-amine peak area is <1% and no methyl isobutyrate is detected.

-

-

Workup: Stop agitation, allow phase separation, and drain the lower aqueous phase (containing NaCl). Wash the organic phase with 1M HCl (to remove trace unreacted amine) followed by brine. Concentrate the organic phase under reduced pressure to yield the amide.

Protocol B: T3P-Mediated Amidation (Coupling Agent Route)

Mechanism: Avoids corrosive acid chlorides and utilizes T3P for seamless byproduct removal via aqueous extraction.

-

Preparation: Charge the reactor with isobutyric acid (1.0 equiv), 4-methoxybenzylamine (1.05 equiv), and EtOAc (6 volumes).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). The mixture will remain a homogeneous solution.

-

Cooling: Cool the reactor to 5 °C.

-

T3P Dosing: Slowly pump a 50 wt% solution of T3P in EtOAc (1.2 equiv) into the reactor over 2 hours.

-

Validation Checkpoint: The exotherm from T3P activation is milder than acid chlorides, but Tint should still be maintained below 20 °C to prevent solvent loss and ensure optimal coupling efficiency.

-

-

Workup: Upon completion (verified by HPLC), add water (3 volumes) to the reactor and stir vigorously for 15 minutes.

-

Causality: The water hydrolyzes any unreacted T3P and dissolves the propylphosphonic acid byproducts into the aqueous phase.

-

-

Phase Separation: Allow the layers to settle. Drain the aqueous waste. Wash the organic layer with saturated aqueous NaHCO3, then brine. Evaporate the EtOAc to isolate the pure N-(4-methoxybenzyl)-2-methylpropanamide.

References

-

Pharmaceutical Technology (2026). Advancing Flow Chemistry in API Manufacturing. PharmTech.[Link]

-

ACS Publications (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega.[Link]

-

ACS Publications (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development.[Link]

-

ACS Publications (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.[Link]

-

Curia / AMRI (2024). Understanding T3P® from start to finish. RXWeb.[Link]

Sources

Technical Support Center: Resolving Co-elution Issues in HPLC of N-(4-methoxybenzyl)-2-methylpropanamide

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of N-(4-methoxybenzyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co-elution issues, a common challenge in chromatographic analysis. Here, we combine fundamental principles with practical, field-proven solutions to empower you to resolve complex separation problems.

Introduction to the Challenge

N-(4-methoxybenzyl)-2-methylpropanamide is an amide compound that, along with its potential impurities or related substances, can present significant separation challenges in reversed-phase HPLC. Co-elution, where two or more compounds elute from the column at the same time, can compromise the accuracy of quantification and the purity assessment of the target analyte.[1][2] This guide will walk you through a systematic approach to diagnose and resolve these issues.

Physicochemical Properties of N-(4-methoxybenzyl)-2-methylpropanamide

Understanding the properties of the target analyte is the first step in effective method development.

| Property | Value | Reference |

| Molecular Weight | 207.27 g/mol | [3] |

| XLogP3-AA | 2.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Topological Polar Surface Area | 38.3 Ų | [3] |

The moderate hydrophobicity (XLogP3-AA of 2.5) and the presence of hydrogen bond donors and acceptors suggest that both hydrophobic and polar interactions will influence its retention in reversed-phase HPLC.[3][4]

Frequently Asked Questions (FAQs) on Co-elution

Here we address some of the most common questions our users face when dealing with co-elution of N-(4-methoxybenzyl)-2-methylpropanamide.

Q1: My main peak for N-(4-methoxybenzyl)-2-methylpropanamide appears broad and asymmetrical. Could this be co-elution?

A1: Yes, peak asymmetry, such as tailing or fronting, can be an indicator of a hidden, co-eluting impurity.[2] While other factors like secondary silanol interactions or column overload can cause tailing, co-elution is a strong possibility, especially if the peak shape changes with concentration.[5] A diode array detector (DAD) or a mass spectrometer (MS) can be invaluable in assessing peak purity.[2] If the UV spectra or mass-to-charge ratio varies across the peak, it's a clear sign of co-elution.[2]

Q2: I've confirmed a co-eluting impurity. What is the first parameter I should adjust in my HPLC method?

A2: The most straightforward initial step is to adjust the mobile phase composition.[1][6] Specifically, for reversed-phase HPLC, altering the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact retention and potentially resolve the co-eluting peaks.[6][7] Increasing the aqueous content will generally increase retention times, which may spread the peaks further apart.[6]

Q3: Changing the organic/aqueous ratio didn't work. What's my next move?

A3: If adjusting the solvent strength is insufficient, the next logical step is to change the selectivity of your system.[7][8] This can be achieved in several ways:

-

Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.[5][8][9]

-

Modify the Mobile Phase pH: For ionizable compounds, small changes in pH can lead to significant shifts in retention time.[6][10][11][12][13] Even for a neutral compound like an amide, pH can influence the ionization state of co-eluting impurities or affect the surface chemistry of the stationary phase.

-

Change the Stationary Phase: This is often the most powerful way to alter selectivity.[8][14] If you are using a standard C18 column, consider a different chemistry such as a C8, phenyl, or an embedded polar group (EPG) column.[7][14][15]

Q4: Can temperature adjustments help resolve co-elution?

A4: Yes, modifying the column temperature can alter retention and improve separation efficiency.[1][6] Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and potentially better resolution. However, the effect on selectivity can be unpredictable, and in some cases, a lower temperature may improve resolution.[1] It is a parameter worth exploring, but changes should be made systematically.

Troubleshooting Workflow for Co-elution Resolution

This section provides a structured workflow to guide you through resolving co-elution issues with N-(4-methoxybenzyl)-2-methylpropanamide.

Caption: A systematic workflow for troubleshooting co-elution in HPLC.

Detailed Experimental Protocols

Protocol 1: Systematic Adjustment of Mobile Phase Composition

This protocol details a systematic approach to optimizing the mobile phase to resolve co-eluting peaks.

-

Initial Assessment:

-

Begin with a standard reversed-phase condition, for example, a C18 column with a mobile phase of acetonitrile and water.

-

Run an isocratic elution at a composition that provides a reasonable retention factor (k') for the main peak (ideally between 2 and 10).

-

-

Adjusting Solvent Strength (Isocratic):

-

If co-elution is observed, systematically decrease the percentage of the organic modifier in 5% increments. This will increase the retention time of all components.[6]

-

Analyze the resolution between the target peak and the co-eluting impurity at each step.

-

-

Implementing a Gradient:

-

If isocratic elution does not provide adequate resolution, develop a shallow gradient. A shallow gradient can often improve the separation of closely eluting peaks.[5]

-

Start with a gradient that spans a 20-30% organic modifier range around the optimal isocratic condition.

-

For example, if the best isocratic separation was at 50% acetonitrile, try a gradient from 40% to 60% acetonitrile over 10-15 minutes.

-

-

Changing the Organic Modifier:

-

If resolution is still insufficient, replace acetonitrile with methanol at an equivalent solvent strength.

-

A good starting point is to use a concentration of methanol that gives a similar retention time for the main peak as the initial acetonitrile method.

-

Protocol 2: Investigating the Effect of Mobile Phase pH

For compounds with ionizable functional groups, pH is a powerful tool for manipulating retention.[11][13] While N-(4-methoxybenzyl)-2-methylpropanamide is neutral, potential impurities may be acidic or basic.

-

Determine Analyte and Potential Impurity pKa:

-

If possible, determine the pKa of your target compound and any known impurities. For amides, the amide bond itself is generally neutral across a wide pH range. However, impurities could be starting materials or degradation products with acidic or basic functionalities.

-

For example, the starting material 4-methoxybenzylamine is basic.[16]

-

-

Systematic pH Adjustment:

-

Prepare mobile phases with buffers at different pH values. A good starting range is from pH 3 to pH 7 for silica-based columns.

-

Use a consistent buffer concentration, typically 10-25 mM.

-

Run your sample at each pH condition and observe the changes in retention time and selectivity.

-

A rule of thumb is to adjust the mobile phase pH to be at least 2 units away from the pKa of an ionizable compound to ensure it is in a single ionic state (either fully protonated or deprotonated).[12][13]

-

Protocol 3: Screening Alternative Stationary Phases

Changing the column chemistry provides a different set of interactions between the analytes and the stationary phase, which can dramatically alter selectivity.[8][14][15]

-

Initial Column: A standard C18 column is a good starting point for many separations.

-

Alternative Phase Selection:

-

Phenyl-Hexyl: This phase can provide alternative selectivity for aromatic compounds through pi-pi interactions. Given the aromatic ring in N-(4-methoxybenzyl)-2-methylpropanamide, this is a logical choice.

-

Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain. This can reduce interactions with residual silanols and offer different selectivity for polar and hydrogen-bonding analytes.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): If the co-eluting impurity is significantly more polar than the target analyte, HILIC can be an effective alternative. In HILIC, a polar stationary phase is used with a mobile phase high in organic content.

-

-

Method Transfer and Optimization:

-

When switching to a new column, start with the mobile phase conditions that gave the best (though still inadequate) separation on the C18 column.

-

Re-optimize the mobile phase composition and gradient for the new stationary phase.

-

Visualizing the Logic of Parameter Adjustment

The interplay between different HPLC parameters can be visualized to better understand the method development process.

Caption: The relationship between key HPLC parameters and peak resolution.

Conclusion

Resolving co-elution issues in the HPLC analysis of N-(4-methoxybenzyl)-2-methylpropanamide requires a systematic and logical approach. By understanding the physicochemical properties of the analyte and methodically adjusting key chromatographic parameters—mobile phase composition, pH, stationary phase, and temperature—you can achieve the desired separation. Remember that selectivity is often the most powerful tool for resolving closely eluting peaks.[7][14] This guide provides the foundational knowledge and practical protocols to empower you to overcome these common chromatographic challenges.

References

-

Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026, March 12). LCGC North America. [Link]

-

Improving Separation of Peaks in RP HPLC. (2026, February 15). MicroSolv Technology Corporation. [Link]

-

Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience. [Link]

-

Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC. [Link]

-

Polar Compounds. SIELC Technologies. [Link]

-

HPLC Separation Modes. Waters Corporation. [Link]

-